molecular formula C6H11NO2 B1669091 2-Aminocyclopentanecarboxylic acid CAS No. 3814-46-8

2-Aminocyclopentanecarboxylic acid

Cat. No.: B1669091
CAS No.: 3814-46-8
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclopentane ring substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The scalable synthesis of all stereoisomers of this compound has been reported, utilizing NMR-based analysis methods for enantiomeric purity .

Industrial Production Methods: Industrial production of this compound typically involves the use of robust synthetic routes that ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), is common to facilitate solid-phase peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminocyclopentanecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminocyclobutanecarboxylic acid
  • 2-Aminocyclohexanecarboxylic acid
  • Cycloleucine

Comparison: 2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between conformational rigidity and flexibility. This makes it particularly useful in stabilizing specific peptide conformations compared to its four-membered (cyclobutane) and six-membered (cyclohexane) counterparts . Cycloleucine, on the other hand, is a non-metabolizable amino acid that serves as an inhibitor of nucleic acid methylation .

Properties

IUPAC Name

2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-46-8
Record name Cispentacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminocyclopentanecarboxylic acid
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